molecular formula C8H10N2O2 B093612 1-(3-Methoxyphenyl)urea CAS No. 139-77-5

1-(3-Methoxyphenyl)urea

Cat. No.: B093612
CAS No.: 139-77-5
M. Wt: 166.18 g/mol
InChI Key: WDHPVLQWHRHMEY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)urea is an organic compound with the molecular formula C8H10N2O2 It is a derivative of urea where one of the hydrogen atoms is replaced by a 3-methoxyphenyl group

Mechanism of Action

Target of Action

It’s known that urea derivatives can bind with high affinity to multiple receptors , suggesting that 1-(3-Methoxyphenyl)urea may interact with various biological targets.

Mode of Action

Urea derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.

Pharmacokinetics

It’s suggested that the presence of two hydroxyl groups in some urea derivatives increases their solubility in water , which could potentially enhance the bioavailability of this compound.

Result of Action

Urea derivatives are known to have a wide spectrum of biological activities , suggesting that this compound could potentially exert various effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-(3-Methoxyphenyl)urea plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation and differentiation of certain cell types, including cancer cells and immune cells . Additionally, it can alter the expression of genes involved in critical cellular processes, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, this compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity . Alternatively, it can enhance the activity of certain enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where specific dosages result in significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . Additionally, this compound may affect other metabolic processes, such as amino acid metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, this compound may be transported across cell membranes by specific transporter proteins, influencing its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its role in regulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)urea can be synthesized through the reaction of 3-methoxyaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 3-methoxyaniline with potassium isocyanate in water, which is a mild and efficient process . Another method utilizes 3-substituted dioxazolones as isocyanate surrogates in the presence of sodium acetate and methanol under mild heating conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be scalable and environmentally friendly, avoiding the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)urea has several scientific research applications:

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(2,6-xylyl)urea
  • 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea

Comparison: 1-(3-Methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPVLQWHRHMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160858
Record name Urea, (m-methoxyphenyl)-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-77-5
Record name N-(3-Methoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-77-5
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Record name 3-Ureidoanisole
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Record name 139-77-5
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Record name Urea, (m-methoxyphenyl)-
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Record name 3-METHOXYPHENYLUREA
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Record name 3-UREIDOANISOLE
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Synthesis routes and methods

Procedure details

3-methoxyphenyl isocyanate (37 μl, 0.28 mmol) was added to a solution of provide 1(RS)-[(3,4-dichlorobenzyl)pyridin-4-yl]-2-methylpropylamine (88 mg, 0.28 mmol) in methylene chloride solution (2 ml) at room temperature. After 1 h, the reaction mixture was diluted with ethyl acetate and washed with sodium bicarbonate solution (5 ml). The organic layer was separated and dried over magnesium sulfate, filtered and concentrated to provide 1-{1(RS)-[1-(3,4-dichlorobenzyl)piperidin-4-yl]-2-methylpropyl)}-3-(3-methoxyphenyl)urea. (104 mg) as a white solid. mp 161.4-161.8° C.
Quantity
37 μL
Type
reactant
Reaction Step One
Name
1(RS)-[(3,4-dichlorobenzyl)pyridin-4-yl]-2-methylpropylamine
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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